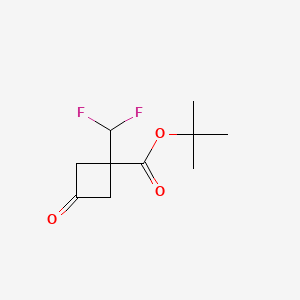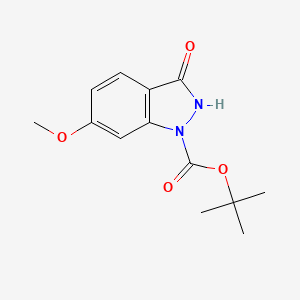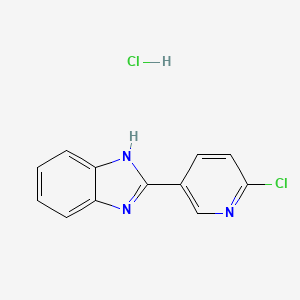![molecular formula C11H10F2N2S B13512542 [(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine is a heterocyclic compound that contains both a thiazole ring and a difluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-aminomethylthiazole. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the thiazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives, thioethers, and amine-substituted products.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence.
作用機序
The mechanism of action of [(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.
類似化合物との比較
[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine can be compared with other thiazole and difluorophenyl derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Difluorophenyl Derivatives: Compounds such as difluorobenzene derivatives are known for their use in pharmaceuticals and agrochemicals.
Uniqueness
The combination of the difluorophenyl group and the thiazole ring in this compound provides a unique structural framework that can enhance its biological activity and specificity compared to other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development in fields such as medicinal chemistry, materials science, and biotechnology.
特性
分子式 |
C11H10F2N2S |
|---|---|
分子量 |
240.27 g/mol |
IUPAC名 |
1-(2,6-difluorophenyl)-N-(1,3-thiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H10F2N2S/c12-9-2-1-3-10(13)8(9)6-14-7-11-15-4-5-16-11/h1-5,14H,6-7H2 |
InChIキー |
KEZFXHKJVZKSCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)CNCC2=NC=CS2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)

![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)

![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)

![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)



![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)


